N-Benzyl-3-(benzylamino)butanamide
Description
Properties
CAS No. |
802008-11-3 |
|---|---|
Molecular Formula |
C18H22N2O |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
N-benzyl-3-(benzylamino)butanamide |
InChI |
InChI=1S/C18H22N2O/c1-15(19-13-16-8-4-2-5-9-16)12-18(21)20-14-17-10-6-3-7-11-17/h2-11,15,19H,12-14H2,1H3,(H,20,21) |
InChI Key |
KWCGTEHSMMDWPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)NCC1=CC=CC=C1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
One-Pot Chemoenzymatic Strategy
The enantioselective synthesis of (R)-N-benzyl-3-(benzylamino)butanamide leverages the catalytic promiscuity of Candida antarctica lipase B (CalB). This one-pot method combines an aza-Michael addition of benzylamine (1) to methyl crotonate (2) with subsequent kinetic resolution (Figure 1).
Reaction Conditions :
- Catalyst : Immobilized CalB (Novozym 435, 70 mg/mmol substrate)
- Solvent System : n-Hexane/2-methyl-2-butanol (2M2B) mixtures (50:50 or 90:10 v/v)
- Temperature : 40–60°C
- Additives : Molecular sieves (0.1 g/mmol substrate)
The solvent ratio critically influences chemoselectivity and enantiomeric excess (ee). In a 90:10 n-hexane/2M2B system, the reaction achieves 84% conversion with 75% ee for the (R)-enantiomer. The lipase catalyzes both the aza-Michael addition and the subsequent aminolysis, enabling a single-step process.
Solvent Engineering and Thermodynamic Control
Solvent polarity modulates substrate binding at CalB’s active site. Polar solvents (e.g., 2M2B) enhance nucleophilicity of benzylamine, accelerating the aza-Michael step, while nonpolar solvents (n-hexane) favor kinetic resolution by stabilizing the transition state of the aminolysis. Table 1 summarizes solvent effects on yield and stereoselectivity.
Table 1: Solvent-Dependent Outcomes in CalB-Catalyzed Synthesis
| Solvent (n-Hexane/2M2B) | Conversion (%) | ee (%) |
|---|---|---|
| 50:50 | 53 | 67 |
| 90:10 | 84 | 75 |
Chemical Synthesis via Dibromosuccinic Acid Intermediate
Patent-Based Route Using Reverse Dripping
A high-yielding chemical synthesis (93% yield) starts with 2,3-dibromosuccinic acid (3) and benzylamine (4) (Figure 2).
Procedure :
- Reverse Dripping : A 2,3-dibromosuccinic acid ethanol solution (7 g/25–35 mL) is added dropwise to benzylamine (1.5–2.5 eq.) at 65–75°C.
- Exothermic Control : The dripping rate is adjusted to maintain ethanol reflux, ensuring complete reaction post-addition.
- Workup : Ethanol is distilled, and the product is isolated via centrifugation, yielding a white solid.
Advantages :
Comparative Analysis of Methodologies
Table 2: Method Comparison for N-Benzyl-3-(benzylamino)butanamide Synthesis
| Parameter | Enzymatic | Chemical | Micro-Flow |
|---|---|---|---|
| Yield (%) | 84 | 93 | 85–90 |
| ee (%) | 75 | – | – |
| Reaction Time | 24–48 h | 2–4 h | <1 min |
| Purification | Column | Centrifugation | Distillation |
| Scalability | Moderate | High | High |
Key Findings :
- Enzymatic : Optimal for enantioselectivity but requires lengthy reaction times.
- Chemical : Highest yield and simplicity, though racemic.
- Micro-Flow : Rapid and scalable but untested for this specific compound.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-3-(benzylamino)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The benzyl and benzylamino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
Scientific Research Applications
N-Benzyl-3-(benzylamino)butanamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a model compound for investigating enzyme-catalyzed reactions and understanding enzyme specificity.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-Benzyl-3-(benzylamino)butanamide involves its interaction with specific molecular targets and pathways. The compound’s benzyl and benzylamino groups enable it to bind to enzymes and receptors, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Thermodynamic Stability :
- Compound 4 undergoes aminolysis to form 5 under enzymatic conditions, whereas non-enzymatic analogs (e.g., ethyl 3-aminobutyrate) require harsh reagents like thionyl chloride for amidation, reducing yield and enantiopurity .
Benzyl N-[(2R)-1-(Benzylamino)-3-Hydroxy-1-Oxopropan-2-yl]carbamate
Pharmaceutical Relevance :
Optical Purity :
- While 5 achieves up to 72% ee enzymatically, this carbamate derivative often requires chiral chromatography or asymmetric catalysis for resolution, increasing production costs .
Data Tables: Comparative Analysis
Key Research Findings
- Solvent Engineering: Polar solvents like 2M2B enhance 5's enantioselectivity by stabilizing transition states during CalB-catalyzed aminolysis. Non-polar solvents (e.g., n-hexane) favor racemic byproducts .
- Chemoselectivity : In 2M2B, the aza-Michael adduct (4 ) predominates (29% yield), while in n-hexane, the double addition product (5 ) forms preferentially (47% yield at 90:10 solvent ratio) .
- Biocatalytic Superiority : Enzymatic routes for 5 achieve higher stereocontrol compared to microwave or thermal methods used for pyrazine analogs, which often require post-synthetic resolution .
Biological Activity
N-Benzyl-3-(benzylamino)butanamide (C18H22N2O) is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a benzyl group attached to a butanamide backbone, which contributes to its biological properties. Its chemical structure can be represented as follows:
- Molecular Formula : C18H22N2O
- Molecular Weight : 290.38 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects by:
- Enzyme Inhibition : It can form stable complexes with the active sites of certain enzymes, thereby inhibiting their catalytic activity. This mechanism is crucial in mediating its potential anti-inflammatory and anticancer effects.
- Receptor Modulation : By binding to specific receptors, it may alter signaling pathways that influence cellular responses, contributing to its therapeutic potential.
Biological Activities
Research has indicated several key biological activities associated with this compound:
- Anticancer Activity : Studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms .
- Antimicrobial Properties : The compound has shown promise in inhibiting the growth of both gram-positive and gram-negative bacteria, as well as fungi, indicating its potential as an antimicrobial agent .
- Anticonvulsant Effects : Analogous compounds have demonstrated anticonvulsant activity in animal models, suggesting that this compound may also possess similar properties .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on the efficacy of this compound against breast cancer cells revealed significant cytotoxic effects. The compound was administered at varying concentrations, showing a dose-dependent response in cell viability assays. The mechanism was linked to the activation of apoptotic pathways through caspase activation .
Case Study: Antimicrobial Efficacy
In another investigation, this compound was tested against fluconazole-resistant strains of Candida albicans. The compound demonstrated notable antifungal activity, outperforming traditional antifungal agents in certain assays. This suggests its potential utility in treating resistant fungal infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
